molecular formula C15H24N2OS B7512806 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No. B7512806
M. Wt: 280.4 g/mol
InChI Key: FFYNPNTYDUMCMZ-UHFFFAOYSA-N
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Description

4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, also known as EMD-386088, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiophene carboxamides and has been shown to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves the binding of the compound to the dopamine D1 receptor, which inhibits the activity of this receptor. This results in a decrease in the levels of cyclic AMP, which is an important secondary messenger in the brain. The inhibition of the dopamine D1 receptor by 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to have important implications for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to possess unique biochemical and physiological effects, including the inhibition of dopamine D1 receptor activity, the modulation of cyclic AMP levels, and the regulation of neurotransmitter release. These effects have been studied extensively in vitro and in vivo, and have important implications for the understanding of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the dopamine D1 receptor, its ability to penetrate the blood-brain barrier, and its stability in aqueous solutions. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the optimization of its synthesis and purification processes, and the development of new analogs with improved properties. Additionally, the study of the biochemical and physiological effects of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide may lead to a better understanding of the mechanisms underlying these disorders, and may ultimately lead to the development of new treatments.

Synthesis Methods

The synthesis of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification processes. The synthesis of this compound has been described in detail in scientific literature, and various modifications have been made to optimize the yield and purity of the final product.

Scientific Research Applications

4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a selective antagonist of the dopamine D1 receptor, which is involved in several neurological and psychiatric disorders.

properties

IUPAC Name

4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-5-12-10-14(19-11(12)2)15(18)17(4)13-6-8-16(3)9-7-13/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYNPNTYDUMCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)N(C)C2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

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